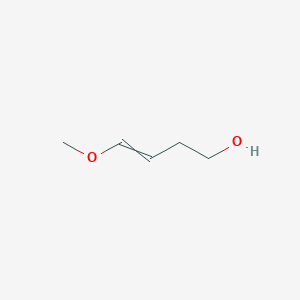![molecular formula C16H13N2OP B14469360 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile CAS No. 65145-33-7](/img/structure/B14469360.png)
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile is an organic compound that features a benzonitrile group attached to a phosphoryl group, which is further substituted with a cyanoethyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile typically involves the reaction of benzonitrile with a phosphorylating agent in the presence of a base. One common method is the nucleophilic aromatic substitution reaction, where the benzonitrile undergoes substitution with a phosphorylating agent like phenylphosphonic dichloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The reaction conditions are optimized to ensure high conversion rates and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzene
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]phenol
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]aniline
Uniqueness
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile is unique due to the presence of both a cyano and a phosphoryl group, which confer distinct chemical reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
65145-33-7 |
|---|---|
Fórmula molecular |
C16H13N2OP |
Peso molecular |
280.26 g/mol |
Nombre IUPAC |
4-[2-cyanoethyl(phenyl)phosphoryl]benzonitrile |
InChI |
InChI=1S/C16H13N2OP/c17-11-4-12-20(19,15-5-2-1-3-6-15)16-9-7-14(13-18)8-10-16/h1-3,5-10H,4,12H2 |
Clave InChI |
VAYXWSJAFLJZBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CCC#N)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

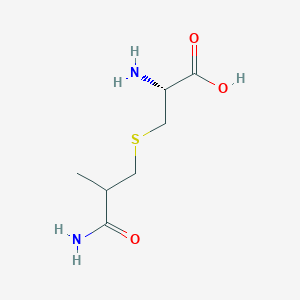
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
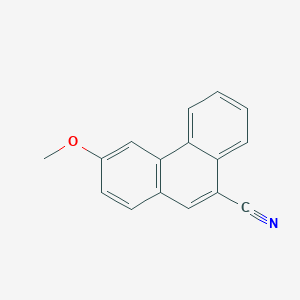
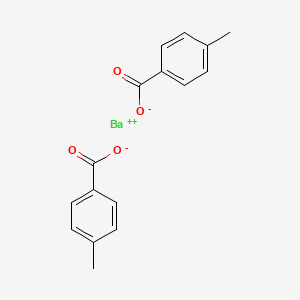
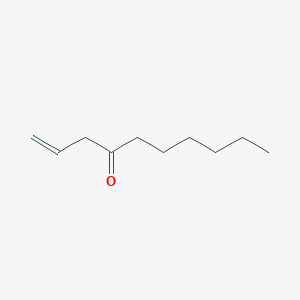
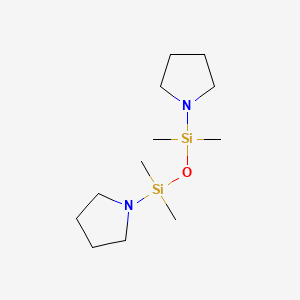
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)


![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
